1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide trihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. A key intermediate for the preparation of vericiguat (1) is 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (9), which was developed from 2-chloro-5-fluoronicotinic acid (22), a commercially available material, in an overall yield of 48.3% . N-1 benzylation of 26 afforded 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol (27), whose structure was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various methods such as 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include N-1 benzylation and reaction with commercially available 2-chloro-5-fluoronicotinic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 378.7 g/mol. More detailed properties such as melting point, boiling point, and solubility are not mentioned in the available literature.Scientific Research Applications
Synthesis and Biomedical Applications
"1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide trihydrochloride" is part of a broader class of compounds known for their synthesis versatility and potential biomedical applications. Research has demonstrated that compounds within this chemical family, including those with fluorine substitutions, show promising anticancer activities against various human cancer cell lines. For instance, compounds synthesized from 6-fluorobenzo[b]pyran-4-one showed significant anti-lung cancer activity at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine, highlighting their potential in cancer treatment (Hammam et al., 2005).
Additionally, the compound's structural family has been studied for its diverse synthetic approaches and applicability in generating novel nucleoside mimetics. These efforts include the development of fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides, which are considered mimetics of the transition state involved in adenosine deaminase activity. Such compounds could potentially serve as therapeutic agents, given the critical role of adenosine deaminase in purine metabolism and immune response (Iaroshenko et al., 2009).
Anticonvulsant Activity
Research has also explored the anticonvulsant properties of related compounds, particularly those with modifications to the imidazole ring atoms. These studies have shown that certain analogues possess less activity against seizures induced by maximal electroshock in rats, suggesting specific structural requirements for optimal anticonvulsant activity. The findings indicate the potential of these compounds for further modification and study in the quest for new anticonvulsant therapies (Kelley et al., 1995).
GPR39 Agonists and Kinase Inhibition
Further research identified compounds structurally related to "this compound" as novel GPR39 agonists, which were allosterically modulated by zinc. These findings suggest a potential therapeutic application in treating metabolic disorders or other conditions where GPR39 modulation could be beneficial (Sato et al., 2016). Additionally, the same structural class has shown promise in kinase inhibition, which could be relevant in cancer treatment, further emphasizing the compound's versatility in drug discovery (ヘンリー,ジェームズ, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that fluoropyridines, a class of compounds to which this molecule belongs, have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how the compound interacts with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
Given the compound’s structural similarity to other fluoropyridines, it may have similar effects, such as interacting with various biochemical pathways .
Biochemical Analysis
Biochemical Properties
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide trihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling pathway The interaction with sGC stimulates the production of cyclic guanosine monophosphate (cGMP), which is crucial for various physiological processes
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the stimulation of sGC by this compound leads to increased levels of cGMP, which can affect various cellular processes such as vasodilation, platelet aggregation, and smooth muscle relaxation . Moreover, it may impact gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme . This activation results in the conversion of guanosine triphosphate (GTP) to cGMP, a secondary messenger that mediates various physiological responses. Additionally, the compound may inhibit or activate other enzymes and proteins, thereby modulating different biochemical pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions, but it may degrade when exposed to light, heat, or certain chemical environments . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to sustained changes in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as promoting vasodilation and reducing blood pressure . At higher doses, it may exhibit toxic or adverse effects, including potential damage to organs and tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes various metabolic transformations, including hydroxylation, deamination, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it exerts its effects on cellular function. Its activity and function can be modulated by its localization within these subcellular compartments.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5.3ClH/c15-11-6-2-1-4-9(11)8-20-14-10(5-3-7-18-14)12(19-20)13(16)17;;;/h1-7H,8H2,(H3,16,17);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGJRDWPDPZGPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C(=N)N)F.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl3FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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